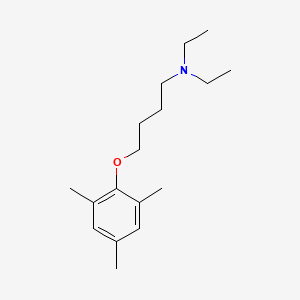

N,N-diethyl-4-(mesityloxy)-1-butanamine

Description

Contextualization of the Compound's Core Structural Motifs

The chemical behavior and potential utility of N,N-diethyl-4-(mesityloxy)-1-butanamine are best understood by dissecting its constituent parts. Each functional group imparts distinct properties that collectively define the molecule's reactivity and function.

Tertiary amines are a class of organic compounds characterized by a nitrogen atom bonded to three alkyl or aryl groups. fiveable.mebritannica.com This structural feature renders them important components in a variety of chemical contexts. Due to the lone pair of electrons on the nitrogen atom, tertiary amines are excellent nucleophiles and bases. numberanalytics.com

In organic synthesis, tertiary amines are widely employed as catalysts, particularly in reactions such as acylation and alkylation. fiveable.me They can facilitate reactions by activating substrates or by acting as proton scavengers. Furthermore, the tertiary amine moiety is a common feature in many biologically active compounds, including pharmaceuticals and agrochemicals, where it often plays a crucial role in the molecule's mechanism of action. numberanalytics.comamerigoscientific.com The presence of the N,N-diethyl groups in the target molecule provides a sterically accessible yet non-protic nitrogen center, influencing its nucleophilicity and basicity.

Ether linkages, characterized by an oxygen atom connected to two alkyl or aryl groups, are fundamental building blocks in organic chemistry. acs.org They are generally chemically stable and resistant to many common reagents, making them valuable as protecting groups during multi-step syntheses. The presence of an ether bond can significantly influence a molecule's physical properties, such as its solubility, boiling point, and conformational flexibility. nih.gov

The mesityl group, or 1,3,5-trimethylbenzene, is an aromatic hydrocarbon substituent known for its significant steric bulk. wikipedia.org The three methyl groups positioned symmetrically around the benzene (B151609) ring create a sterically hindered environment. This steric hindrance can be exploited in organic synthesis to control the regioselectivity of reactions and to stabilize reactive intermediates. wikipedia.org

Butanamine and its derivatives are a class of organic compounds that have found diverse applications in various fields of chemical research. ontosight.ai The four-carbon chain of butanamine provides a versatile scaffold that can be functionalized with a wide array of substituents to tune its chemical and physical properties. nih.gov

Substituted butanamines are utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. ontosight.ai For instance, certain butanamine derivatives exhibit biological activity and are investigated as potential therapeutic agents. The specific substitution pattern on the butanamine backbone can lead to compounds with tailored properties, making them valuable building blocks in drug discovery and development. ontosight.ai The title compound is a derivative of butan-1-amine, with substituents at the nitrogen and the 4-position of the butyl chain.

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-4-(2,4,6-trimethylphenoxy)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO/c1-6-18(7-2)10-8-9-11-19-17-15(4)12-14(3)13-16(17)5/h12-13H,6-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWKPTFMPXKSPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCOC1=C(C=C(C=C1C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for N,n Diethyl 4 Mesityloxy 1 Butanamine

Retrosynthetic Analysis of the Compound's Molecular Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For N,N-diethyl-4-(mesityloxy)-1-butanamine, the two key bonds for disconnection are the tertiary amine C-N bond and the ether C-O bond.

Strategic Disconnections for the Amine Moiety and C-N Bond Formation

The formation of the N,N-diethylamino group is a critical step. Disconnecting the C-N bond suggests two primary forward synthetic approaches:

Reductive Amination : This is a powerful and widely used method for synthesizing amines. nih.govmasterorganicchemistry.com The retrosynthetic disconnection points to 4-(mesityloxy)butanal and diethylamine (B46881) as precursors. In the forward direction, these two components would condense to form an intermediate iminium ion (from a secondary amine) or an enamine, which is then reduced in situ to the target tertiary amine. youtube.comyoutube.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion without affecting the aldehyde. masterorganicchemistry.com This one-pot procedure is highly efficient and avoids the issue of over-alkylation often seen in other methods. masterorganicchemistry.com

Nucleophilic Substitution : This approach involves the alkylation of diethylamine with a suitable electrophile. The precursor would be a 4-(mesityloxy)butyl derivative with a good leaving group, such as a halide (Br, Cl) or a sulfonate (tosylate, mesylate). Diethylamine would act as the nucleophile, displacing the leaving group to form the C-N bond. A significant challenge with this method is controlling the reactivity to prevent the formation of a quaternary ammonium (B1175870) salt through a second alkylation of the desired tertiary amine product. masterorganicchemistry.com Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.

Methodological Approaches for Constructing the Ether Linkage

The ether bond between the butanamine side chain and the mesityl ring is another key structural feature. Disconnecting this C-O bond points primarily to the Williamson ether synthesis. byjus.comwikipedia.org

Williamson Ether Synthesis : This classic Sₙ2 reaction is one of the most reliable methods for preparing ethers. byjus.commasterorganicchemistry.com In this strategy, mesitol (2,4,6-trimethylphenol) is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide ion. wikipedia.org This nucleophilic phenoxide then attacks an electrophilic four-carbon chain containing the diethylamine moiety, such as 4-chloro-N,N-diethyl-1-butanamine or its bromo-analogue. wikipedia.orgsmolecule.com The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile (B52724) to facilitate the Sₙ2 pathway. byjus.com A key consideration is the steric hindrance of the mesityl group, which can slow the reaction rate. However, since the electrophile is a primary alkyl halide, the reaction is generally feasible. wikipedia.orgmasterorganicchemistry.com

Incorporating the Mesityloxy Fragment via Aromatic Functionalization or Coupling

The most direct method for incorporating the mesityloxy fragment is to use pre-synthesized mesitol (2,4,6-trimethylphenol) as a building block. wikipedia.org The strategies for attaching this fragment to the butanamine side chain are extensions of the etherification methods discussed previously.

The primary route involves the nucleophilic attack of the mesityloxide (B3055452) (deprotonated mesitol) on an alkyl halide, as detailed in the Williamson ether synthesis. byjus.com Alternative, though more complex, strategies could involve metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann-type couplings, but these are more commonly employed for forming aryl-amine bonds or more complex ethers and are generally less direct than the Williamson synthesis for this specific target. The palladium-catalyzed reaction of bromomesitylene with potassium hydroxide (B78521) is a known route to mesitol itself, highlighting the utility of coupling reactions in this area of chemistry. wikipedia.org However, for constructing the target ether, using mesitol as the nucleophile remains the most straightforward approach.

| Reaction Type | Key Reactants | Reagents/Conditions | Notes |

| Reductive Amination | 4-(mesityloxy)butanal, Diethylamine | NaBH(OAc)₃ or NaBH₃CN, Acid catalyst | Forms C-N bond; high selectivity for tertiary amine. nih.govorganic-chemistry.org |

| Williamson Ether Synthesis | Mesitol, 4-Chloro-N,N-diethyl-1-butanamine | NaH or K₂CO₃, Polar aprotic solvent (DMF) | Forms C-O bond; classic Sₙ2 reaction. byjus.commasterorganicchemistry.com |

| Nucleophilic Substitution | 4-(mesityloxy)butyl halide, Diethylamine | Base, Heat | Forms C-N bond; risk of over-alkylation. masterorganicchemistry.com |

Precursor Synthesis and Advanced Preparation Techniques

The successful synthesis of the target compound relies on the availability and purity of its key precursors.

Synthesis and Purification of Substituted Butanamine Intermediates

The butanamine precursors are critical building blocks for the proposed synthetic routes.

4-(Diethylamino)butan-1-ol (B1294553) : This alcohol is a key intermediate, particularly for the Williamson ether synthesis pathway where the hydroxyl group would be converted into a leaving group. It can be synthesized by reacting diethylamine with 4-chlorobutan-1-ol. chembk.com An alternative route involves the reaction of diethylamine with γ-butyrolactone, which opens the lactone ring to form an amide, followed by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄). This intermediate is typically a colorless to pale yellow liquid. chembk.com

4-Chloro-N,N-diethyl-1-butanamine : This alkyl halide is the electrophilic partner in the Williamson ether synthesis. It is most commonly prepared from 4-(diethylamino)butan-1-ol by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). It is often handled and stored as its hydrochloride salt for improved stability. smolecule.comnih.gov

Purification of these amine intermediates is typically achieved by vacuum distillation. Given their basic nature, they can also be purified by conversion to their hydrochloride salts, recrystallization, and subsequent liberation of the free base with a strong base.

Preparation of Mesitylol or Related Mesityl Alcohol Precursors

Mesitylol (2,4,6-trimethylphenol) is the source of the characteristic sterically hindered aromatic ether portion of the molecule.

Synthesis of Mesitylol : While commercially available, mesitol can be synthesized through several methods. wikipedia.org A primary industrial method is the gas-phase alkylation of phenol (B47542) with methanol (B129727) over a metal oxide catalyst, such as magnesium oxide or gallium oxide, at high temperatures (400-500 °C). google.comgoogle.com Other laboratory-scale syntheses include the oxidation of mesitylene (B46885) with reagents like peroxymonophosphoric acid. wikipedia.org

Purification of mesitol, a white crystalline solid, is readily accomplished by recrystallization from a suitable solvent or by sublimation. wikipedia.org

| Precursor Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| Mesitylol | 2,4,6-Trimethylphenol | C₉H₁₂O | 136.19 | White solid, M.P. 70-72 °C. wikipedia.orgnist.gov |

| 4-(Diethylamino)butan-1-ol | 4-(diethylamino)butan-1-ol | C₈H₁₉NO | 145.24 | Colorless to pale yellow liquid. chembk.comnih.gov |

| 4-Chloro-N,N-diethyl-1-butanamine Hydrochloride | 4-chloro-N,N-diethylbutan-1-amine;hydrochloride | C₈H₁₉Cl₂N | 200.15 | White crystalline solid. smolecule.comnih.gov |

Optimization of Key Coupling Reactions

The formation of N,N-diethyl-4-(mesityloxy)-1-butanamine can be approached by forming either the C-O ether bond or the C-N amine bond as the key step. Each approach presents unique challenges, primarily related to the steric hindrance imposed by the 2,4,6-trimethylphenyl (mesityl) group.

The creation of the aryl ether bond is a critical transformation. Two classical methods, the Williamson ether synthesis and the Mitsunobu reaction, are primary candidates, though each requires significant optimization to accommodate the sterically demanding mesitol (2,4,6-trimethylphenol).

Williamson Ether Synthesis:

The Williamson ether synthesis, a nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide, is a fundamental method for ether formation. masterorganicchemistry.comwikipedia.org In the context of synthesizing N,N-diethyl-4-(mesityloxy)-1-butanamine, this would involve the reaction of mesitoxide (the conjugate base of mesitol) with a 4-halo-N,N-diethyl-1-butanamine derivative (e.g., 4-bromo-N,N-diethyl-1-butanamine).

The primary challenge in this approach is the reduced nucleophilicity of the mesitoxide ion due to the steric bulk of the two ortho-methyl groups. These groups hinder the approach of the alkoxide to the electrophilic carbon of the alkyl halide. wikipedia.org Furthermore, the use of strong bases to generate the alkoxide can promote a competing E2 elimination reaction, especially with secondary or sterically hindered primary alkyl halides. masterorganicchemistry.comlibretexts.org

Optimization of the Williamson ether synthesis for hindered phenols often involves a careful selection of base, solvent, and temperature. numberanalytics.com Strong, non-nucleophilic bases such as sodium hydride (NaH) are typically used to ensure complete deprotonation of the phenol without competing in the substitution reaction. numberanalytics.com Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they solvate the cation, leading to a more reactive, "naked" alkoxide nucleophile. numberanalytics.comaiche.org

Table 1: Hypothetical Parameter Optimization for Williamson Ether Synthesis of a Hindered Aryl Ether

| Entry | Base | Solvent | Temperature (°C) | Potential Outcome |

| 1 | K₂CO₃ | Acetone | Reflux | Low conversion due to weak base and moderate polarity solvent. |

| 2 | NaH | THF | Reflux | Moderate yield, THF is a good solvent but may require long reaction times. |

| 3 | NaH | DMF | 80-100 | Potentially higher yield due to the high polarity of DMF, accelerating the SN2 reaction. numberanalytics.com |

| 4 | KOtBu | DMSO | 100 | High yield expected, but increased risk of elimination side products. numberanalytics.com |

This table presents hypothetical data based on established principles of the Williamson ether synthesis for sterically hindered substrates.

Mitsunobu Reaction:

The Mitsunobu reaction offers a milder alternative for ether synthesis, proceeding via the activation of an alcohol with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org For the synthesis of the target molecule, this would involve the reaction of mesitol with 4-(diethylamino)butan-1-ol.

However, the Mitsunobu reaction is notoriously slow with sterically hindered substrates. acs.orgfau.edu The formation of the key oxyphosphonium intermediate from mesitol can be severely impeded. To overcome this, several optimization strategies have been developed. One effective approach is the use of high-concentration reaction conditions, which can dramatically increase the reaction rate. acs.orgfau.edu Another powerful technique is the application of sonication, which can accelerate the reaction of hindered phenols and alcohols, sometimes reducing reaction times from days to minutes. acs.orgfau.edu The choice of solvent can also be critical; while tetrahydrofuran (B95107) (THF) is common, less polar solvents like diethyl ether have been shown to improve yields for some hindered phenols by reducing the solubility of by-products that can lead to side reactions. isc.accommonorganicchemistry.com

Table 2: Comparison of Conditions for Mitsunobu Reaction with Hindered Phenols

| Entry | Conditions | Solvent | Reaction Time | Yield (%) | Reference |

| 1 | Standard (0.1 M) | THF | 7 days | 70-75 | acs.orgfau.edu |

| 2 | High Concentration (3.0 M) + Sonication | THF | 15 min | 75 | acs.orgfau.edu |

| 3 | Standard (0.1 M) | Diethyl Ether | 24 h | Improved vs. THF | isc.ac |

This table is based on reported data for the Mitsunobu reaction of sterically hindered phenols, illustrating the potential for optimization.

An alternative synthetic disconnection involves forming the C-N bond in the final step.

Amine Alkylation:

This strategy would involve the alkylation of diethylamine with a suitable electrophile, such as 4-(mesityloxy)butyl bromide or tosylate. While direct alkylation of amines is a common method, it is often plagued by a lack of selectivity, leading to over-alkylation. wikipedia.orgmasterorganicchemistry.com In this case, the reaction of diethylamine, a secondary amine, with the primary alkyl halide would yield the desired tertiary amine. However, the product tertiary amine can be further alkylated to form a quaternary ammonium salt, although this is generally less favorable than the alkylation of secondary amines. masterorganicchemistry.com To favor the formation of the tertiary amine, a significant excess of diethylamine can be used to increase the probability of the primary electrophile reacting with the starting amine rather than the product amine.

Reductive Amination:

Reductive amination provides a more controlled and often higher-yielding approach to the synthesis of tertiary amines. wikipedia.orgmasterorganicchemistry.com This two-step, one-pot process involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org For the synthesis of N,N-diethyl-4-(mesityloxy)-1-butanamine, this would entail the reaction of 4-(mesityloxy)butanal with diethylamine, followed by reduction.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective because they are mild enough not to reduce the starting aldehyde but are reactive enough to reduce the intermediate iminium ion. wikipedia.orgmasterorganicchemistry.com This chemoselectivity is a key advantage of the method. The reaction is typically carried out in solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at room temperature.

A plausible synthesis for the required aldehyde precursor, 4-(mesityloxy)butanal, could start from the Williamson ether synthesis of mesitol and 4-bromobutanol, followed by oxidation of the resulting alcohol to the aldehyde.

Modern cross-coupling reactions offer powerful alternatives for the formation of both C-O and C-N bonds, often with high functional group tolerance and efficiency, even for hindered substrates.

Buchwald-Hartwig Amination/Etherification:

The palladium-catalyzed Buchwald-Hartwig reaction is a versatile method for forming C-N and C-O bonds. wikipedia.orgorganic-chemistry.org For the synthesis of the target molecule, it could be applied in two ways:

C-O Coupling: Reaction of mesitol with 4-bromo-N,N-diethyl-1-butanamine.

C-N Coupling: Reaction of a mesityl halide (e.g., mesityl bromide) with 4-(diethylamino)butan-1-ol.

The success of the Buchwald-Hartwig reaction, especially with sterically hindered substrates, is highly dependent on the choice of the phosphine ligand coordinated to the palladium catalyst. wikipedia.orgsigmaaldrich.com Bulky, electron-rich biarylphosphine ligands, such as XPhos, SPhos, and RuPhos, have been developed to facilitate the coupling of challenging substrates by promoting both the oxidative addition and reductive elimination steps of the catalytic cycle. sigmaaldrich.comorganic-chemistry.org The choice of base (e.g., NaOtBu, K₃PO₄) and solvent (e.g., toluene, dioxane) are also critical parameters to optimize. libretexts.org

Ullmann Condensation:

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl ethers. organic-chemistry.org It typically requires harsher conditions (high temperatures) than the palladium-catalyzed methods. organic-chemistry.org A modern Ullmann-type reaction for the synthesis of N,N-diethyl-4-(mesityloxy)-1-butanamine would involve the coupling of mesitol with 4-bromo-N,N-diethyl-1-butanamine in the presence of a copper catalyst (e.g., CuI) and a base. The use of ligands such as N,N-dimethylglycine can significantly improve the efficiency of the Ullmann condensation, allowing the reaction to proceed at lower temperatures. organic-chemistry.org

Reaction Condition Parameter Screening and Green Chemistry Principles in Synthesis

Optimizing reaction conditions is not only crucial for achieving high yields but also for developing more sustainable and environmentally friendly synthetic routes.

The choice of solvent can have a profound impact on reaction rates and selectivity. In the Williamson ether synthesis, polar aprotic solvents are generally favored. numberanalytics.com A systematic screening of solvents such as acetone, THF, DMF, and DMSO would be necessary to find the optimal balance between reaction rate and suppression of side reactions. Temperature control is also critical; while higher temperatures can increase the rate of the desired SN2 reaction, they can also favor the competing E2 elimination pathway. numberanalytics.com

For the Mitsunobu reaction with hindered phenols, solvent choice can influence the solubility of intermediates and by-products, thereby affecting the reaction outcome. isc.ac For instance, switching from the commonly used THF to diethyl ether has been shown to improve yields in certain cases. isc.ac Increasing the temperature in Mitsunobu reactions can enhance the rate but may also lead to the formation of side products. acs.orgfau.edu

In metal-catalyzed reactions like the Buchwald-Hartwig coupling, the catalyst system is paramount. The development of increasingly sophisticated ligands has been the key to expanding the scope of this reaction to include sterically hindered substrates. The Buchwald group has developed several generations of biaryl phosphine ligands, each with improved activity and scope. sigmaaldrich.com For a challenging etherification involving mesitol, a ligand screening would be essential.

Table 3: Representative Buchwald Ligands for Challenging C-O and C-N Coupling Reactions

| Ligand | Structure | Typical Application |

| XPhos | General purpose for C-N and C-O coupling, good for hindered substrates. sigmaaldrich.com | |

| RuPhos | Particularly effective for the coupling of secondary amines. sigmaaldrich.com | |

| BrettPhos | Excellent for monoarylation of primary amines and coupling with aryl mesylates. |

This table provides examples of ligands that would be candidates for the synthesis of the target molecule via Buchwald-Hartwig coupling.

From a green chemistry perspective, the ideal synthetic route would involve a high-yielding, one-pot reaction with a low catalyst loading, using a non-toxic, recyclable solvent, and generating minimal waste. Reductive amination, being a one-pot reaction with high atom economy, represents an attractive option. wikipedia.org The continuous development of more active catalysts for cross-coupling reactions allows for lower catalyst loadings and milder reaction conditions, which aligns with the principles of green chemistry.

Development of Environmentally Conscious and Sustainable Synthetic Procedures (e.g., atom economy, solvent-free conditions)

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research and production. For the synthesis of N,N-diethyl-4-(mesityloxy)-1-butanamine via the Williamson ether synthesis, several green chemistry principles can be applied to enhance its sustainability.

Atom Economy:

The atom economy of a reaction is a measure of the efficiency with which the atoms of the reactants are incorporated into the desired product. In the proposed Williamson ether synthesis, the reactants are mesitol, 4-halo-N,N-diethylbutanamine, and a base (e.g., sodium hydride). The theoretical atom economy can be calculated, and while not 100% due to the formation of a salt byproduct (e.g., sodium chloride or sodium bromide), it can be optimized by the careful selection of reactants and conditions.

Solvent Selection and Solvent-Free Conditions:

The choice of solvent is critical in green synthesis. Traditional polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), while effective for Williamson ether synthesis, pose environmental and health risks. numberanalytics.com Research into greener alternatives is ongoing, with solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) emerging as more sustainable options due to their lower toxicity and derivation from renewable resources. acs.orgnih.gov

Furthermore, solvent-free reaction conditions represent an ideal scenario from a green chemistry perspective. rsc.org For the synthesis of N,N-diethyl-4-(mesityloxy)-1-butanamine, exploring solid-state reactions or using a minimal amount of a high-boiling, recyclable solvent could significantly reduce the environmental footprint of the process. Phase-transfer catalysis is another technique that can facilitate the reaction in a biphasic system, often with water as one of the phases, thereby minimizing the use of organic solvents. numberanalytics.comcrdeepjournal.org

Below is a data table comparing potential solvent systems for the synthesis:

| Solvent System | Green Chemistry Considerations | Potential for High Yield |

| Dimethylformamide (DMF) | Traditional, effective solvent, but has toxicity concerns. | High |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity. acs.org | Moderate to High |

| Cyclopentyl Methyl Ether (CPME) | Favorable safety profile, high boiling point, and easy recyclability. acs.org | Moderate to High |

| Water with Phase-Transfer Catalyst | Eliminates organic solvent, but may require a specific catalyst. crdeepjournal.org | Variable, dependent on catalyst efficiency |

| Solvent-Free | Ideal for waste reduction, may require higher temperatures or mechanical mixing. rsc.org | Potentially High, requires optimization |

Energy Efficiency:

To improve the energy efficiency of the synthesis, microwave-assisted heating can be employed. Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields in Williamson ether syntheses compared to conventional heating methods. wikipedia.org

Analytical Monitoring and In-Process Control for Synthetic Procedures

Robust analytical monitoring and in-process control are essential for ensuring the efficiency, safety, and reproducibility of the synthesis of N,N-diethyl-4-(mesityloxy)-1-butanamine. A combination of chromatographic and spectroscopic techniques can be employed to monitor the reaction progress and characterize the final product.

The progress of the Williamson ether synthesis can be conveniently monitored by Thin-Layer Chromatography (TLC) . By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, the consumption of the reactants and the formation of the product can be visualized.

For more detailed quantitative analysis and to monitor for the formation of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool. acs.orgwiley.commdpi.comnih.govrestek.com Aliquots can be taken from the reaction mixture at different time intervals, and after appropriate workup, analyzed by GC-MS. The gas chromatogram will show peaks corresponding to the starting materials and the product, and the relative peak areas can be used to estimate the extent of the reaction. The mass spectrometer provides structural information, confirming the identity of the product and any intermediates or byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural elucidation of the final product and can also be used for in-process control. rsc.orgoxinst.comchegg.com ¹H NMR and ¹³C NMR spectra will provide detailed information about the molecular structure of N,N-diethyl-4-(mesityloxy)-1-butanamine.

The following table summarizes the expected key analytical data for the characterization of the target compound:

| Analytical Technique | Expected Observations for N,N-diethyl-4-(mesityloxy)-1-butanamine |

| ¹H NMR | Signals corresponding to the aromatic protons of the mesityl group, the methylene (B1212753) protons of the butyl chain (including a characteristic triplet for the -O-CH₂- group), the ethyl groups on the nitrogen (a quartet and a triplet), and the methyl groups on the aromatic ring (singlets). |

| ¹³C NMR | Resonances for the aromatic carbons of the mesityl ring, the carbons of the butyl chain, and the carbons of the N-ethyl groups. |

| GC-MS | A single major peak in the gas chromatogram corresponding to the pure product. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns consistent with the structure of N,N-diethyl-4-(mesityloxy)-1-butanamine. |

By implementing these analytical techniques, the synthesis of N,N-diethyl-4-(mesityloxy)-1-butanamine can be carefully monitored and controlled, ensuring a high-purity product and an efficient synthetic process.

Advanced Spectroscopic and Analytical Investigations for Mechanistic Elucidation of N,n Diethyl 4 Mesityloxy 1 Butanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including N,N-diethyl-4-(mesityloxy)-1-butanamine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms.

Multi-dimensional NMR for Comprehensive Structural Assignments and Stereochemical Elucidation

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are critical for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals in the complex spectrum of N,N-diethyl-4-(mesityloxy)-1-butanamine.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the mesityl group, the methylene (B1212753) protons of the butyl chain, and the ethyl groups on the nitrogen atom. The aromatic region would likely display two singlets due to the symmetrical substitution of the mesityl ring. The methyl groups on the ring would also present as a sharp singlet. The methylene protons of the butyl chain would appear as multiplets, with the protons closest to the oxygen and nitrogen atoms being the most deshielded and shifted downfield. The ethyl groups on the amine would show a characteristic quartet and triplet pattern.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. The aromatic carbons of the mesityl group would appear in the typical downfield region for aromatic compounds. The carbons of the butyl chain would be observed in the aliphatic region, with the carbon atom bonded to the oxygen of the mesityloxy group being the most downfield of the chain. The carbons of the diethylamino group would also be clearly identifiable.

COSY: This experiment would reveal proton-proton couplings within the molecule, confirming the connectivity of the butyl chain and the ethyl groups. For instance, correlations would be seen between the adjacent methylene groups of the butanamine backbone.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the mesityloxy group, the butyl chain, and the diethylamino terminus. For example, a correlation between the protons of the methylene group adjacent to the oxygen and the aromatic carbons of the mesityl ring would confirm the ether linkage.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for N,N-diethyl-4-(mesityloxy)-1-butanamine

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH (mesityl) | 6.7 - 7.0 | s |

| Ar-CH₃ (mesityl) | 2.2 - 2.4 | s |

| O-CH₂ (butyl chain) | 3.8 - 4.1 | t |

| N-CH₂ (butyl chain) | 2.5 - 2.8 | t |

| Internal CH₂ (butyl chain) | 1.6 - 2.0 | m |

| N-CH₂ (ethyl group) | 2.4 - 2.7 | q |

| CH₃ (ethyl group) | 1.0 - 1.3 | t |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for N,N-diethyl-4-(mesityloxy)-1-butanamine

| Functional Group | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-O | 155 - 160 |

| Aromatic C-H | 128 - 132 |

| Aromatic C-CH₃ | 130 - 140 |

| Ar-CH₃ | 15 - 20 |

| O-CH₂ (butyl chain) | 65 - 75 |

| N-CH₂ (butyl chain) | 50 - 55 |

| Internal CH₂ (butyl chain) | 20 - 30 |

| N-CH₂ (ethyl group) | 45 - 50 |

Real-Time NMR for Reaction Kinetics and Intermediates Detection

Real-time or in-situ NMR spectroscopy is a powerful method for monitoring the progress of a chemical reaction directly in the NMR tube. This technique could be employed to study the synthesis of N,N-diethyl-4-(mesityloxy)-1-butanamine, for instance, in the reaction between a mesityloxy-containing precursor and a diethylamino-functionalized reagent. By acquiring spectra at regular intervals, the disappearance of starting materials and the appearance of the product can be quantified to determine reaction rates and kinetics. Furthermore, the detection of transient intermediates may be possible, providing valuable insights into the reaction mechanism.

Diffusion-Ordered Spectroscopy (DOSY) for Aggregation Behavior in Solution

Diffusion-Ordered Spectroscopy (DOSY) is a 2D NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. DOSY would be useful in studying the solution-state behavior of N,N-diethyl-4-(mesityloxy)-1-butanamine. For example, it could determine if the molecule exists as a monomer or forms aggregates, such as micelles, in different solvents. By measuring the diffusion coefficient, an estimation of the hydrodynamic radius of the molecule or its aggregates can be made. This is particularly relevant for understanding its behavior in biological or formulation contexts.

Mass Spectrometry Techniques for Reaction Pathway Confirmation

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Accurate Mass Determination of Intermediates and Products

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, typically to within a few parts per million. This accuracy allows for the determination of the elemental composition of N,N-diethyl-4-(mesityloxy)-1-butanamine and any reaction intermediates. The calculated exact mass can be compared to the measured mass to confirm the molecular formula, which is a critical step in the identification of a new compound or the confirmation of a reaction product.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns and Structural Connectivity

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical experiment, the molecular ion of N,N-diethyl-4-(mesityloxy)-1-butanamine would be selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second stage. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structural connectivity.

Key fragmentation pathways for N,N-diethyl-4-(mesityloxy)-1-butanamine would likely include:

Alpha-cleavage at the nitrogen atom, leading to the loss of an ethyl radical and the formation of a stable iminium ion. This is a characteristic fragmentation for tertiary amines. openstax.org

Cleavage of the ether bond , resulting in fragments corresponding to the mesityloxy cation or radical and the diethylaminobutyl cation or radical.

Fragmentation of the butyl chain , leading to a series of smaller fragment ions.

Table 3: Predicted Key Mass Spectrometry Fragments for N,N-diethyl-4-(mesityloxy)-1-butanamine

| m/z (predicted) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 263 | [M]+• | Molecular Ion |

| 248 | [M - CH₃]+ | Loss of a methyl radical |

| 234 | [M - C₂H₅]+ | Alpha-cleavage at Nitrogen |

| 135 | [Mesityloxy]+ | Cleavage of the ether bond |

| 128 | [CH₂(CH₂)₃N(C₂H₅)₂]+ | Cleavage of the ether bond |

X-ray Crystallography for Solid-State Structural Analysis

Determination of Molecular Conformation and Crystal Packing within N,N-diethyl-4-(mesityloxy)-1-butanamine

No published X-ray crystallographic data for N,N-diethyl-4-(mesityloxy)-1-butanamine is currently available. Therefore, details regarding its molecular conformation, bond angles, and crystal packing arrangement cannot be provided.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

Without crystal structure data, a definitive analysis of the intermolecular interactions, such as hydrogen bonding, van der Waals forces, or π-stacking, that govern the solid-state assembly of N,N-diethyl-4-(mesityloxy)-1-butanamine is not possible.

Chromatographic Techniques for Comprehensive Mixture Analysis

Development of Robust High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantitative Analysis

Specific HPLC methods for the purity assessment or quantitative analysis of N,N-diethyl-4-(mesityloxy)-1-butanamine have not been reported in the available scientific literature. Consequently, information on parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength for a validated HPLC method is unavailable.

A hypothetical data table for such an analysis is presented below for illustrative purposes, but the values are purely fictional.

Hypothetical HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724):Water (70:30 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Retention Time | Not Determined |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Species and Reaction Byproducts

There are no published studies detailing the use of GC-MS for the analysis of N,N-diethyl-4-(mesityloxy)-1-butanamine, including the identification of volatile impurities or reaction byproducts. Therefore, no data on its fragmentation pattern or the chromatographic conditions for its separation can be provided.

A hypothetical data table for potential GC-MS parameters is included below for structural context, with all values being placeholders.

Hypothetical GC-MS Method Parameters

| Parameter | Value |

|---|---|

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Mass Range | 40-550 m/z |

Computational and Theoretical Chemistry Studies of N,n Diethyl 4 Mesityloxy 1 Butanamine

Reaction Mechanism Elucidation through Computational Modeling

Investigation of Solvent Effects:Research on the influence of solvents on the reaction energetics and pathways of this compound is not available.

While general principles of computational chemistry could be used to speculate on the properties of N,N-diethyl-4-(mesityloxy)-1-butanamine, any such discussion would be hypothetical and not based on specific research findings for this molecule. Generating an article with the requested level of detail and scientific rigor is therefore not feasible at this time. Further experimental and computational research is required to characterize this compound and provide the necessary data for such an analysis.

Theoretical Prediction of Regioselectivity and Stereoselectivity in Synthetic Transformations

Computational chemistry provides a powerful lens for predicting the outcomes of synthetic transformations involving N,N-diethyl-4-(mesityloxy)-1-butanamine. Through methods like Density Functional Theory (DFT), researchers can model reaction pathways to forecast the most probable sites of chemical attack (regioselectivity) and the three-dimensional arrangement of atoms in the products (stereoselectivity). researchgate.net

A key area of interest is the electrophilic aromatic substitution on the mesityl (2,4,6-trimethylphenyl) ring. The oxygen of the ether and the three methyl groups are electron-donating, activating the ring for substitution. DFT calculations can determine the transition state energies for an electrophile attacking at the different available positions on the ring. Due to the significant steric hindrance imposed by the two methyl groups at the ortho positions, the para position (relative to the ether linkage) is typically the most favored site for electrophilic attack, possessing the lowest activation energy. Machine learning models trained on large datasets of similar reactions can also be employed to predict regioselectivity with high accuracy. researchgate.net

In reactions involving the nucleophilic nitrogen of the diethylamino group, such as alkylation to form a quaternary ammonium (B1175870) salt, computational models can predict stereoselectivity if the attacking electrophile creates a new chiral center. By calculating the energies of the different transition states leading to various stereoisomers, the model can identify the most likely product. These predictive capabilities are crucial for designing efficient and selective synthetic routes. acs.org

| Position of Attack | Relative Transition State Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| Ortho (to -OR) | +6.8 | Minor Product (Steric Hindrance) |

| Meta (to -OR) | +17.3 | Not Favored (Electronically Disfavored) |

| Para (to -OR) | 0.0 | Major Product (Electronically and Sterically Favored) |

Note: The data presented are illustrative values based on established principles of electrophilic aromatic substitution and are intended to demonstrate the application of computational methods.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are indispensable for understanding the dynamic behavior of N,N-diethyl-4-(mesityloxy)-1-butanamine over time. ulisboa.pt These simulations solve Newton's equations of motion for the atoms in the molecule, providing a detailed picture of its movements, conformational changes, and interactions with its surroundings. nih.gov

The flexible four-carbon butyl chain connecting the aromatic ether and the tertiary amine allows the molecule to adopt a wide range of conformations. MD simulations can map this conformational landscape in different solvents. For instance, in a polar aqueous environment, the molecule might favor a folded conformation where the hydrophobic mesityl group is shielded from water molecules. nih.gov Conversely, in a nonpolar solvent like hexane, a more extended conformation might be more stable. Understanding these dynamics is crucial as the molecule's conformation can significantly influence its physical properties and reactivity. Simulations of similar long-chain alkyl molecules have shown that the portion of the chain closest to a bulky group or surface tends to be more disordered, while the distal end can be more ordered. nist.gov

MD simulations excel at modeling the intricate non-covalent interactions between N,N-diethyl-4-(mesityloxy)-1-butanamine and its environment. If the basic amine group is protonated to form a cation, simulations can model its interaction with various counterions in solution. These simulations can reveal details about the structure of the solvation shell, including the arrangement of solvent molecules and the formation of hydrogen bonds between the solvent and the amine or ether oxygen. nih.gov This detailed molecular-level information helps explain macroscopic properties such as solubility and transport phenomena. nih.gov

Computational Structure-Reactivity Relationship Studies

By calculating specific molecular properties, computational chemistry can establish quantitative structure-reactivity relationships (QSRR) to predict the chemical behavior of N,N-diethyl-4-(mesityloxy)-1-butanamine. mdpi.com

A variety of numerical descriptors can be computed to quantify the molecule's steric and electronic properties. umich.edunih.gov Electronic descriptors derived from quantum mechanical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insight into the molecule's nucleophilic and electrophilic character. The distribution of partial atomic charges can identify the most reactive sites. Steric descriptors, such as buried volume or sterimol parameters, quantify the bulkiness around the reactive amine center and the aromatic ring, which is critical for predicting reaction rates. umich.edu These descriptors serve as features in developing predictive models for chemical reactivity and properties. chemrxiv.org

| Descriptor | Illustrative Value | Predicted Chemical Behavior |

|---|---|---|

| HOMO Energy | -6.1 eV | Indicates sites prone to electrophilic attack (e.g., mesityl ring, N atom). |

| LUMO Energy | +1.5 eV | Suggests low susceptibility to nucleophilic attack. |

| Calculated pKa (Conjugate Acid) | ~10.5 | Confirms the basicity of the N,N-diethylamino group. |

| Charge on Nitrogen Atom | -0.45 e | Highlights the nucleophilic character of the tertiary amine. |

Note: The values presented are hypothetical and for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations (e.g., DFT).

Chemical Reactivity and Functional Group Transformations of N,n Diethyl 4 Mesityloxy 1 Butanamine

Reactivity at the Tertiary Amine Moiety

The lone pair of electrons on the nitrogen atom of the N,N-diethylamino group makes it a nucleophilic and basic center. This reactivity allows for several key transformations, including quaternization, dealkylation, and its potential application in organocatalysis.

Quaternization Reactions and Formation of Novel Ammonium (B1175870) Salts

The tertiary amine functionality of N,N-diethyl-4-(mesityloxy)-1-butanamine can readily undergo quaternization reactions when treated with alkyl halides. This classic SN2 reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide, resulting in the formation of a quaternary ammonium salt. semanticscholar.org The rate of this reaction is influenced by the nature of the alkylating agent, the solvent, and the temperature. d-nb.info

The formation of these quaternary ammonium salts can significantly alter the molecule's physical and chemical properties, such as its solubility and potential for use as a phase-transfer catalyst. A variety of alkylating agents can be employed to generate a diverse library of novel ammonium salts derived from N,N-diethyl-4-(mesityloxy)-1-butanamine.

| Alkylating Agent | Product | Typical Reaction Conditions |

| Methyl iodide (CH₃I) | N,N-diethyl-N-methyl-4-(mesityloxy)butan-1-aminium iodide | Acetonitrile (B52724) or DMF, room temperature |

| Ethyl bromide (CH₃CH₂Br) | N,N,N-triethyl-4-(mesityloxy)butan-1-aminium bromide | Ethanol or acetone, reflux |

| Benzyl (B1604629) chloride (C₆H₅CH₂Cl) | N-benzyl-N,N-diethyl-4-(mesityloxy)butan-1-aminium chloride | Acetone, 300 K semanticscholar.org |

This table presents plausible quaternization reactions based on the general reactivity of tertiary amines.

Selective N-Dealkylation or N-Demethylation Pathways

The removal of an alkyl group from a tertiary amine, known as N-dealkylation, is a significant transformation in organic synthesis and drug metabolism. nih.govnih.gov For N,N-diethyl-4-(mesityloxy)-1-butanamine, selective N-de-ethylation would yield the corresponding secondary amine, N-ethyl-4-(mesityloxy)-1-butanamine. Several methods have been developed for this purpose.

One classical approach is the von Braun reaction , which utilizes cyanogen (B1215507) bromide (BrCN) to cleave the tertiary amine. This is followed by hydrolysis of the resulting cyanamide (B42294) to furnish the secondary amine. Another widely used method involves the use of chloroformates , such as ethyl chloroformate or α-chloroethyl chloroformate. nih.gov The reaction proceeds through a carbamate (B1207046) intermediate which, upon subsequent hydrolysis or alcoholysis, yields the dealkylated amine. nih.gov

Oxidative methods, often catalyzed by transition metals or enzymes, can also achieve N-dealkylation. mdpi.comresearchgate.net These reactions mimic the metabolic pathways in biological systems where cytochrome P450 enzymes catalyze the oxidative removal of alkyl groups from amines. nih.govsemanticscholar.org

| Reagent | Intermediate | Product |

| Cyanogen bromide (BrCN) | N-cyano-N-ethyl-4-(mesityloxy)-1-butanamine | N-ethyl-4-(mesityloxy)-1-butanamine |

| Ethyl chloroformate (ClCO₂Et) | Ethyl N-ethyl-N-(4-(mesityloxy)butyl)carbamate | N-ethyl-4-(mesityloxy)-1-butanamine |

| α-Chloroethyl chloroformate (ClCO₂CH(Cl)CH₃) | α-Chloroethyl N-ethyl-N-(4-(mesityloxy)butyl)carbamate | N-ethyl-4-(mesityloxy)-1-butanamine |

This table outlines potential N-dealkylation pathways for N,N-diethyl-4-(mesityloxy)-1-butanamine based on established methods.

Role as an Organocatalyst (e.g., Brønsted Base, Nucleophilic Catalyst)

Tertiary amines are widely employed as organocatalysts. Given its structural features, N,N-diethyl-4-(mesityloxy)-1-butanamine could potentially function in several catalytic roles.

As a Brønsted base , the lone pair on the nitrogen can abstract a proton from a variety of acidic substrates, thereby activating them for subsequent reactions. The steric hindrance provided by the ethyl groups and the bulky mesityloxy moiety might influence its basicity and selectivity compared to less hindered amines.

In its capacity as a nucleophilic catalyst , the amine can initiate reactions by attacking an electrophilic center to form a reactive intermediate, such as a quaternary ammonium species. This is a common mechanism in reactions like the Baylis-Hillman reaction or in the catalysis of acylation reactions. The specific catalytic activity would depend on the reaction conditions and the nature of the substrates involved.

Transformations Involving the Ether Linkage

The mesityl ether group in N,N-diethyl-4-(mesityloxy)-1-butanamine is generally a stable functionality. However, under specific conditions, it can undergo cleavage. Its stability towards various stressors is also a key aspect of its chemical profile.

Selective Ether Cleavage Reactions under Various Conditions

The cleavage of aryl ethers typically requires harsh reaction conditions. chemistrysteps.commasterorganicchemistry.com The carbon-oxygen bond of the ether can be broken using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.

For an aryl alkyl ether like N,N-diethyl-4-(mesityloxy)-1-butanamine, the cleavage will occur at the alkyl-oxygen bond, yielding mesitol (2,4,6-trimethylphenol) and the corresponding 4-halo-N,N-diethyl-1-butanamine. Cleavage of the aryl-oxygen bond is disfavored due to the high energy of the sp²-hybridized phenyl cation intermediate. libretexts.org Lewis acids, such as boron tribromide (BBr₃), are also highly effective reagents for the cleavage of aryl ethers.

| Reagent | Products | Typical Conditions |

| Hydrobromic acid (HBr) | Mesitol and 4-bromo-N,N-diethyl-1-butanamine | Acetic acid, reflux |

| Hydroiodic acid (HI) | Mesitol and 4-iodo-N,N-diethyl-1-butanamine | Reflux masterorganicchemistry.com |

| Boron tribromide (BBr₃) | Mesitol and 4-bromo-N,N-diethyl-1-butanamine | Dichloromethane (B109758), low temperature to room temperature |

This table illustrates the expected products from the cleavage of the ether linkage in N,N-diethyl-4-(mesityloxy)-1-butanamine.

Stability of the Ether Linkage Towards Oxidative, Reductive, and Hydrolytic Stress

The ether linkage in N,N-diethyl-4-(mesityloxy)-1-butanamine is expected to be robust under a variety of conditions.

Hydrolytic Stability: Aryl ethers are generally stable to hydrolysis under both acidic and basic conditions, unless harsh conditions for cleavage are employed. nih.gov The presence of the sterically hindering methyl groups on the mesityl ring likely enhances its stability towards hydrolysis.

Oxidative Stability: The ether linkage itself is resistant to many common oxidizing agents. While the aromatic ring can be oxidized under strong conditions, the ether bond typically remains intact.

Reductive Stability: Ethers are generally inert to a wide range of reducing agents, including catalytic hydrogenation and metal hydride reagents. Therefore, other functional groups within a molecule can often be selectively reduced in the presence of an ether.

Reactions of the Mesityloxy Aromatic Ring

The mesityloxy group, characterized by a 2,4,6-trimethyl-substituted phenyl ether, presents a unique combination of electronic and steric factors that govern its reactivity. The ether oxygen and the three methyl groups are all electron-donating, which activates the aromatic ring toward electrophilic attack. However, the substitution pattern leaves only the positions meta to the ether linkage (positions 3 and 5) available for reaction, which are sterically shielded by the flanking methyl groups.

Electrophilic Aromatic Substitution Reactions and Regioselectivity

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org In principle, the mesityloxy group is a potent activating group due to the resonance donation from the ether oxygen's lone pairs, directing incoming electrophiles to the ortho and para positions. byjus.com For N,N-diethyl-4-(mesityloxy)-1-butanamine, the para position (C4) and the two ortho positions (C2, C6) are blocked by methyl groups. This leaves only the C3 and C5 positions available for substitution.

The electronic activation from the ether oxygen and the methyl groups does extend to the C3 and C5 positions, rendering them nucleophilic. However, the extreme steric hindrance imposed by the two adjacent methyl groups (at C2/C4 and C4/C6 respectively) and the bulky butoxyamine chain makes direct electrophilic attack at these sites exceptionally challenging. Standard SEAr reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would proceed slowly, if at all, and would likely require harsh conditions that could lead to side reactions or decomposition. rsc.org Research on similarly crowded rings, such as 3,5-dichloro-2,4,6-trimethylanisole, has shown that electrophilic chlorination can lead to non-aromatic cyclohexadienone products rather than simple substitution, highlighting the difficulty of achieving conventional SEAr on such sterically encumbered systems. rsc.org

| Reaction Type | Reagents | Expected Product (at C3/C5) | Probable Outcome |

| Nitration | HNO₃ / H₂SO₄ | 3-Nitro-derivative | Very low to no yield due to steric hindrance. |

| Halogenation | Br₂ / FeBr₃ | 3-Bromo-derivative | Very low to no yield; potential for side reactions. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 3-Acyl-derivative | Unlikely to proceed due to steric hindrance and potential Lewis acid interaction with the ether and amine. |

| Friedel-Crafts Alkylation | RCl / AlCl₃ | 3-Alkyl-derivative | Unlikely; subject to the same limitations as acylation. |

Lithiation, Metalation, and Cross-Coupling Reactions at the Aromatic Core

A more viable strategy for functionalizing the sterically congested aromatic ring is through directed ortho metalation (DoM). wikipedia.org The ether oxygen of the mesityloxy group can act as an effective Directed Metalation Group (DMG), coordinating to an organolithium reagent (e.g., n-butyllithium or sec-butyllithium) and directing deprotonation specifically at the adjacent C3 and C5 positions. uwindsor.cabaranlab.orgsemanticscholar.org This method circumvents the high activation barrier associated with steric hindrance in SEAr reactions. researchgate.net

The resulting aryllithium intermediate is a powerful nucleophile that can be trapped with a wide variety of electrophiles to install functional groups with high regioselectivity. researchgate.net

Furthermore, the aryllithium species can undergo transmetalation with metal salts, such as zinc chloride or borate (B1201080) esters, to generate organozinc or organoboron reagents, respectively. These intermediates are suitable for use in palladium-catalyzed cross-coupling reactions like the Negishi or Suzuki couplings, enabling the formation of carbon-carbon bonds. acs.org An alternative, more modern approach involves the direct nickel-catalyzed cross-coupling of the aryl ether itself via activation and cleavage of the C-O bond, though this typically requires specific ligand systems. researchgate.netnih.gov

| Reaction Sequence | Reagent 1 | Reagent 2 (Electrophile) | Product Functional Group at C3/C5 |

| Lithiation-Alkylation | n-BuLi / TMEDA | CH₃I | Methyl (-CH₃) |

| Lithiation-Carboxylation | n-BuLi / TMEDA | CO₂ then H₃O⁺ | Carboxylic Acid (-COOH) |

| Lithiation-Silylation | n-BuLi / TMEDA | (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |

| Lithiation-Borylation | n-BuLi / TMEDA | B(OiPr)₃ then H₃O⁺ | Boronic Acid (-B(OH)₂) |

| Suzuki Coupling | 1. n-BuLi/B(OiPr)₃2. Aryl-Br, Pd cat. | Ar-Br / Pd(PPh₃)₄ | Aryl group (-Ar) |

Preparation of Novel Chemical Derivatives for Advanced Synthetic Applications

The unique structure of N,N-diethyl-4-(mesityloxy)-1-butanamine serves as a platform for creating specialized molecules with applications in polymer science, materials chemistry, and catalysis.

Synthesis of Polymerizable Monomers Incorporating the Compound's Structure

Polymerizable monomers can be designed by introducing a reactive group, such as a vinyl or acrylate (B77674) moiety, into the molecule's structure.

One pathway involves functionalizing the aromatic ring. Using the directed ortho metalation strategy described previously, a vinyl group could be installed at the C3 position. For example, the aryllithium intermediate could be used in a Stille coupling with vinyltributyltin or a Suzuki coupling with a potassium vinyltrifluoroborate salt to yield a styrenic-type monomer. Such monomers can undergo free-radical polymerization to produce polymers with the bulky mesityloxy-butanamine side chain, which would impart unique solubility and thermal properties. tue.nlresearchgate.net

A second approach involves modifying the aliphatic chain. A hypothetical synthesis could start from an alcohol containing a polymerizable group, which is then elaborated into the final monomer. For instance, esterification of a suitable precursor alcohol with acryloyl chloride or acrylic acid would yield an acrylate monomer. wikipedia.orgrsc.org These monomers are highly reactive in free-radical polymerizations and are used to produce a vast range of polyacrylate materials. jindunchem-med.comrsc.org

| Proposed Monomer Structure | Polymerizable Group | Synthetic Strategy | Potential Polymerization Method |

| 3-Vinyl-N,N-diethyl-4-(mesityloxy)-1-butanamine | Styrenic (vinyl) | DoM of aromatic ring followed by cross-coupling. | Free-Radical Polymerization |

| 4-(Mesityloxy)-1-(N,N-diethylamino)butyl acrylate | Acrylate | Esterification of a precursor amino alcohol with acryloyl chloride. | Free-Radical Polymerization |

Formation of Stable Salts or Ionic Liquids for Specialized Solvent Systems

The tertiary amine functionality within N,N-diethyl-4-(mesityloxy)-1-butanamine is readily converted into a quaternary ammonium salt through reaction with an alkylating agent, such as an alkyl halide. mdpi.comgoogle.com This reaction, known as quaternization, is typically efficient and leads to the formation of a stable salt. researchgate.net

If the resulting salt has a melting point below 100 °C, it is classified as an ionic liquid (IL). ias.ac.in Ionic liquids are valued as non-volatile, thermally stable solvents and electrolytes. The properties of the IL derived from the title compound could be finely tuned by varying the alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl chloride) and by exchanging the initial halide anion for other anions (e.g., tetrafluoroborate, hexafluorophosphate, or bis(trifluoromethylsulfonyl)imide) via a metathesis reaction. bris.ac.uk

| Alkylating Agent (R-X) | Cation Formed | Anion (X⁻) | Potential Anion (Y⁻) via Metathesis |

| Methyl Iodide (CH₃I) | N,N-diethyl-N-methyl-4-(mesityloxy)butan-1-ammonium | Iodide (I⁻) | Tetrafluoroborate (BF₄⁻) |

| Ethyl Bromide (C₂H₅Br) | N-butyl-N,N-diethyl-N-ethylammonium (hypothetical) | Bromide (Br⁻) | Hexafluorophosphate (PF₆⁻) |

| Benzyl Chloride (BnCl) | N-benzyl-N,N-diethyl-4-(mesityloxy)butan-1-ammonium | Chloride (Cl⁻) | Bis(triflyl)imide (NTf₂⁻) |

Development of Chiral Derivatives for Asymmetric Catalysis or Resolution

The parent molecule, N,N-diethyl-4-(mesityloxy)-1-butanamine, is achiral. However, chiral versions can be synthesized to serve as ligands in asymmetric catalysis, a field that relies heavily on enantiomerically pure molecules to control the stereochemical outcome of reactions. nih.govacs.org

A practical route to a chiral derivative involves starting the synthesis with an enantiopure building block. For example, instead of beginning with 4-amino-1-butanol, one could use a commercially available or synthetically accessible chiral precursor like (R)- or (S)-3-amino-1-butanol. google.comnih.gov Following N,N-diethylation and subsequent etherification with mesitol, a chiral analog of the target compound would be obtained.

This chiral molecule, possessing both a nitrogen atom and an ether oxygen, could function as a bidentate (N,O) ligand, capable of coordinating to a metal center. enamine.net Such chiral amino ether ligands are valuable in a range of asymmetric transformations, including reductions, alkylations, and additions. nih.govrsc.org

| Chiral Building Block | Synthetic Steps | Structure of Chiral Derivative | Potential Application |

| (R)-3-Amino-1-butanol | 1. N,N-diethylation2. Etherification with mesitol | (R)-N,N-diethyl-3-(mesityloxy)butan-1-amine | Chiral ligand for asymmetric metal catalysis. |

| (S)-3-Amino-1-butanol | 1. N,N-diethylation2. Etherification with mesitol | (S)-N,N-diethyl-3-(mesityloxy)butan-1-amine | Chiral ligand for asymmetric metal catalysis. |

Potential Applications in Chemical Synthesis and Materials Science Non Biological Focus

N,N-diethyl-4-(mesityloxy)-1-butanamine as a Fundamental Synthetic Building Block

The structure of this compound, featuring a reactive tertiary amine and a sterically hindered aryl ether, suggests it could serve as a versatile building block in organic synthesis.

Were it available, N,N-diethyl-4-(mesityloxy)-1-butanamine could be envisioned as an intermediate in multi-step syntheses. The tertiary amine could act as a directing group or a temporary protecting group. The mesityl group is exceptionally bulky, providing a significant steric shield that could influence the stereochemical outcome of reactions at or near the butanamine backbone. In a hypothetical synthetic route, the ether linkage could be cleaved under harsh conditions to reveal a primary alcohol, allowing for further functionalization after the amine or other parts of a larger molecule have undergone reactions.

The N,N-diethylamino group is a common feature in many organic bases and reagents. Modification of this compound could lead to the formation of specialized reagents. For instance, oxidation of the nitrogen atom could produce an N-oxide, a reagent used in various transformations. The entire molecule could also serve as a precursor for phase-transfer catalysts, where the combination of a lipophilic mesityl group and a hydrophilic (when quaternized) amine center would be beneficial.

Role in Homogeneous and Heterogeneous Catalysis

The presence of a Lewis basic nitrogen atom and a bulky, electron-rich aromatic ring suggests potential applications in catalysis.

Tertiary amines are a cornerstone of organocatalysis, capable of activating substrates through the formation of charged intermediates. The bulky mesityl group in N,N-diethyl-4-(mesityloxy)-1-butanamine would create a defined chiral pocket if a stereocenter were introduced into the molecule. This could, in theory, allow it to catalyze reactions such as Michael additions or aldol (B89426) reactions with a degree of stereocontrol, where the steric hindrance of the mesityl group would dictate the facial selectivity of the incoming reactant.

Integration into Novel Chemical Materials

The unique combination of a bulky, rigid mesityl group and a flexible diethylamino-terminated alkyl chain suggests that N,N-diethyl-4-(mesityloxy)-1-butanamine could be a candidate for incorporation into advanced materials. For example, it could be used as a building block for polymers or dendrimers. The mesityl groups could control intermolecular spacing and prevent chain packing, potentially leading to materials with high porosity or specific gas absorption properties. The amine functionality could be used to anchor the molecule onto surfaces or to be a site for post-polymerization modification, allowing for the tuning of the material's surface properties.

Use as a Monomer or Functional Additive in Polymer Chemistry

There is currently no available scientific literature or research data detailing the use of "N,N-diethyl-4-(mesityloxy)-1-butanamine" as a monomer or a functional additive in the synthesis of polymers, such as conductive polymers or ion-exchange resins. While the molecular structure suggests potential as a building block in polymerization reactions due to the presence of a reactive amine group, no studies have been published to confirm or explore this potential.

In a related area, research has been conducted on the synthesis of diethylamine (B46881) functionalized anion exchange resins from a polystyrene-divinylbenzene copolymer. researchgate.net This process, however, does not involve the specific compound .

Functionalization of Surfaces or Nanomaterials for Specific Chemical Interactions

Exploration in Sensing Technologies

There is no documented exploration of "N,N-diethyl-4-(mesityloxy)-1-butanamine" in the field of sensing technologies. Consequently, no information exists on its potential use in chemosensors for specific analytes or as a component in pH sensors.

Information on Structurally Related Compounds

While no information was found for "N,N-diethyl-4-(mesityloxy)-1-butanamine," data is available for the following structurally related, but distinct, chemical compounds. It is crucial to note that the properties and applications of these compounds are not transferable to "N,N-diethyl-4-(mesityloxy)-1-butanamine."

Table of Investigated Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N,N-diethyl-4-(mesityloxy)-1-butanamine | Not Found | Not Found | Not Found |

| 4,4-Diethoxy-N,N-dimethyl-1-butanamine | 1116-77-4 | C10H23NO2 | 189.30 |

| N,N-diethyl-1-butanamine | 4444-68-2 | C8H19N | 129.24 |

| 4,4-Diethoxy-N,N-diethyl-1-butanamine | 3601-01-0 | C12H27NO2 | 217.35 |

Properties of 4,4-Diethoxy-N,N-dimethyl-1-butanamine

This compound is used in organic synthesis, particularly as an intermediate for various pharmaceutical compounds. chemicalbook.com Its physical and chemical properties are well-documented.

| Property | Value |

| CAS Number | 1116-77-4 sigmaaldrich.com |

| Molecular Formula | C10H23NO2 sigmaaldrich.com |

| Molecular Weight | 189.30 g/mol sigmaaldrich.comnih.gov |

| Density | 0.844 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.421 sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 140-150°C / 15-20 mmHg chemicalbook.com |

| Flash Point | 69.9 °C (157.8 °F) sigmaaldrich.comsigmaaldrich.com |

This table is based on available data for 4,4-Diethoxy-N,N-dimethyl-1-butanamine and is not representative of the user-requested compound.

Properties of N,N-diethyl-1-butanamine

Also known as N,N-Diethylbutylamine, this compound has documented physical properties available in the NIST Chemistry WebBook. nist.govchemeo.com

| Property | Value |

| CAS Number | 4444-68-2 nist.gov |

| Molecular Formula | C8H19N nist.gov |

| Molecular Weight | 129.2432 g/mol nist.gov |

This table is based on available data for N,N-diethyl-1-butanamine and is not representative of the user-requested compound.

Properties of 4,4-Diethoxy-N,N-diethyl-1-butanamine

This compound is listed with the following identifiers. cymitquimica.com

| Property | Value |

| Molecular Formula | C12H27NO2 cymitquimica.com |

| Molecular Weight | 217.3483 g/mol cymitquimica.com |

This table is based on available data for 4,4-Diethoxy-N,N-diethyl-1-butanamine and is not representative of the user-requested compound.

Based on a thorough review of available scientific literature, there is no specific information regarding the potential applications of "N,N-diethyl-4-(mesityloxy)-1-butanamine" in the requested areas of polymer chemistry, surface functionalization, or sensing technologies. The user is advised to verify the chemical name and structure to ensure accuracy, as the lack of data suggests it may be a compound that has not been synthesized or characterized for these purposes.

Future Research Directions and Unexplored Avenues for N,n Diethyl 4 Mesityloxy 1 Butanamine

Development of More Sustainable and Atom-Economical Synthetic Pathways for the Compound

The synthesis of N,N-diethyl-4-(mesityloxy)-1-butanamine offers a canvas for the application and development of green chemistry principles. Traditional multi-step syntheses often suffer from low atom economy and the use of hazardous reagents. Future research will likely focus on creating more efficient and environmentally benign synthetic routes.

A plausible and sustainable approach could be a modified Williamson ether synthesis, a classic method for forming ethers. youtube.comorganic-chemistry.org However, to enhance its green credentials, this process could be adapted to use greener solvents and catalytic systems, potentially avoiding the production of salt by-products. acs.org Another promising direction is the development of a one-pot synthesis that combines the formation of the amine and ether functionalities. This could involve the catalytic amination of a suitable precursor, a field that has seen significant advances in recent years with the goal of improving sustainability. rsc.orgacs.org

Researchers may also explore novel catalytic systems, such as those based on earth-abundant metals, to replace more traditional and often more toxic heavy metal catalysts. The goal would be to achieve a high-yield synthesis with minimal waste, aligning with the principles of atom economy. acs.org

Deepening Mechanistic Understanding of Its Most Challenging Chemical Transformations

The structure of N,N-diethyl-4-(mesityloxy)-1-butanamine suggests several challenging chemical transformations that warrant in-depth mechanistic studies. The interplay between the nucleophilic tertiary amine and the sterically hindered mesityloxy group could lead to complex reactivity.

One area of interest would be the N-arylation of the diethylamino group. Mechanistic studies on similar copper-catalyzed reactions have revealed complex kinetics and the potential for catalyst deactivation. researchgate.net Understanding these pathways for N,N-diethyl-4-(mesityloxy)-1-butanamine could enable the development of more robust catalytic systems.

Another fascinating area for investigation is the potential for intramolecular reactions. The butyl chain provides flexibility, which might allow for interactions between the amine and the aromatic ring under certain conditions. Probing the mechanism of such potential cyclization or rearrangement reactions through kinetic studies, isotopic labeling, and computational modeling would provide valuable insights into the molecule's reactivity. rsc.org Furthermore, understanding the mechanism of potential C-H functionalization at positions alpha to the nitrogen atom is a key area in modern organic synthesis. researchgate.netresearchgate.net

Exploring Its Utility in Emerging Fields of Chemical Synthesis (e.g., flow chemistry, photocatalysis)

The application of N,N-diethyl-4-(mesityloxy)-1-butanamine in emerging synthetic fields like flow chemistry and photocatalysis could unlock new synthetic possibilities and process efficiencies.

Flow Chemistry: The synthesis of this compound could be adapted to a continuous flow process. Flow reactors offer enhanced control over reaction parameters such as temperature and pressure, leading to improved yields and safety, particularly for reactions that are highly exothermic or involve unstable intermediates. beilstein-journals.orgrsc.org The development of a continuous flow synthesis for N,N-diethyl-4-(mesityloxy)-1-butanamine would be a significant step towards its scalable and industrial production.

Photocatalysis: The tertiary amine moiety in the molecule could be a key player in photocatalytic reactions. Tertiary amines can act as electron donors in photoredox cycles, enabling a variety of chemical transformations. researchgate.netvapourtec.com Future research could explore the use of N,N-diethyl-4-(mesityloxy)-1-butanamine as a sacrificial electron donor or even as a substrate in photocatalytic C-H functionalization reactions. This could lead to the development of novel and selective methods for modifying the molecule's structure under mild conditions.

Advanced Theoretical Predictions for New Chemical Transformations and Potential Applications

Computational chemistry and theoretical predictions will be invaluable in guiding the exploration of N,N-diethyl-4-(mesityloxy)-1-butanamine's chemistry.

Predicting Reactivity: Density Functional Theory (DFT) and other computational methods can be used to predict the molecule's electronic structure, bond energies, and potential reaction pathways. chemrxiv.org This can help in identifying the most likely sites for chemical attack and in designing experiments to achieve desired transformations. For instance, computational models could predict the feasibility of various C-H activation strategies or the regioselectivity of electrophilic aromatic substitution on the mesityl ring.

Modeling Reaction Kinetics: Theoretical models can also be employed to predict the reaction kinetics of potential transformations. chemrxiv.orgchemrxiv.org This information is crucial for optimizing reaction conditions and for understanding the underlying mechanisms of complex reactions.

Predicting Properties: The physical and chemical properties of N,N-diethyl-4-(mesityloxy)-1-butanamine, such as its solubility, conformational preferences, and potential for intermolecular interactions, can be predicted using computational tools. chemeo.comnih.gov These predictions can guide its application in areas such as materials science or medicinal chemistry.

Investigation into its Role in Supramolecular Chemistry or Self-Assembly Processes